molecular formula C13H15N3O B12485699 N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine

N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine

Cat. No.: B12485699
M. Wt: 229.28 g/mol
InChI Key: WRNIEEFNWWDRMA-UHFFFAOYSA-N
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Description

ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE is a compound that features a pyrimidine ring attached to a phenyl group through an ethylamine linkage

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine

InChI

InChI=1S/C13H15N3O/c1-2-14-10-11-5-3-6-12(9-11)17-13-15-7-4-8-16-13/h3-9,14H,2,10H2,1H3

InChI Key

WRNIEEFNWWDRMA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC=C1)OC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE typically involves the reaction of 3-(pyrimidin-2-yloxy)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE is unique due to its specific combination of a pyrimidine ring and a phenyl group linked by an ethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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